Ethyl methyl (chloromethyl)phosphonate

Catalog No.
S14946943
CAS No.
89982-12-7
M.F
C4H10ClO3P
M. Wt
172.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl methyl (chloromethyl)phosphonate

CAS Number

89982-12-7

Product Name

Ethyl methyl (chloromethyl)phosphonate

IUPAC Name

1-[chloromethyl(methoxy)phosphoryl]oxyethane

Molecular Formula

C4H10ClO3P

Molecular Weight

172.55 g/mol

InChI

InChI=1S/C4H10ClO3P/c1-3-8-9(6,4-5)7-2/h3-4H2,1-2H3

InChI Key

NQPPGUIMPMQWRH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCl)OC

Ethyl methyl (chloromethyl)phosphonate is an organophosphorus compound characterized by its unique structure, which includes a chloromethyl group attached to a phosphonate moiety. Its chemical formula is C5H12ClO3PC_5H_{12}ClO_3P, and it typically appears as a clear, colorless to light yellow liquid. This compound is notable for its reactivity and versatility in organic synthesis, particularly in the realm of phosphorus chemistry.

, primarily due to its chloromethyl group, which can act as a leaving group. Key reactions include:

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form ethyl methyl phosphonate and hydrochloric acid. The hydrolysis mechanism can involve different pathways depending on the conditions, including A Ac2 and A Al1 mechanisms .
  • Alkylation Reactions: It can serve as an alkylating agent in the synthesis of more complex organophosphorus compounds .

The biological activity of ethyl methyl (chloromethyl)phosphonate has been studied primarily in the context of its potential toxicity and interaction with biological systems. It exhibits properties characteristic of organophosphorus compounds, which can inhibit acetylcholinesterase, leading to neurotoxic effects. Long-term exposure may pose significant health risks, including respiratory issues and potential carcinogenic effects associated with similar compounds .

Several methods have been developed for synthesizing ethyl methyl (chloromethyl)phosphonate:

  • Kabachnik Reaction: This involves the reaction of phosphorus trichloride with formaldehyde and an alcohol (such as ethanol) under controlled conditions .
  • Chloromethylation of Methyl Phosphonates: Chloromethylation can be achieved through the reaction of methyl phosphonates with chloromethyl methyl ether in the presence of a Lewis acid catalyst .
  • Direct Alkylation: Ethyl methyl phosphonate can be directly chlorinated using thionyl chloride or phosphorus oxychloride under specific conditions to yield the chloromethyl derivative .

Ethyl methyl (chloromethyl)phosphonate finds applications across various fields:

  • Organic Synthesis: It is used as a building block for synthesizing other organophosphorus compounds.
  • Pharmaceuticals: Its derivatives are investigated for potential use in drug development due to their biological activity.
  • Agricultural Chemicals: Similar compounds are often explored as pesticides or herbicides due to their efficacy against pests.

Research into the interactions of ethyl methyl (chloromethyl)phosphonate with biological systems has highlighted its potential neurotoxic effects. Studies have shown that it can inhibit cholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts, which may result in overstimulation of nervous tissue . Additionally, its hydrolysis products have been examined for their stability and reactivity under various environmental conditions .

Ethyl methyl (chloromethyl)phosphonate shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Diethyl chloromethylphosphonateContains two ethyl groups and one chloromethyl groupMore sterically hindered than ethyl methyl variant
Ethyl p-nitrophenyl chloromethylphosphonateContains a p-nitrophenyl group instead of a methyl groupExhibits different reactivity due to electron-withdrawing nitro group
Methyl phenyl chloromethylphosphonateContains a phenyl group instead of an ethyl or methyl groupPotentially different biological activity due to aromatic substitution

Uniqueness

Ethyl methyl (chloromethyl)phosphonate is unique due to its combination of both ethyl and methyl groups alongside the chloromethyl functionality. This specific arrangement allows for versatile synthetic applications while also presenting significant biological activity that warrants careful handling and study.

Nucleophilic Displacement Strategies for Chloromethyl Group Introduction

The synthesis of ethyl methyl (chloromethyl)phosphonate represents a significant challenge in organophosphorus chemistry, requiring precise control over nucleophilic displacement reactions to introduce the chloromethyl functionality [1]. The compound, with molecular formula C₄H₁₀ClO₃P, serves as a versatile intermediate in the preparation of various phosphonate derivatives [2]. The nucleophilic displacement approach involves the strategic introduction of the chloromethyl group through carefully controlled reaction conditions that preserve the integrity of the phosphonate core structure [3].

Research has demonstrated that the reactivity of chloromethyl-substituted phosphonates differs significantly from their non-halogenated counterparts [4]. The presence of the chloromethyl group enhances the apicophilicity of the carbon substituent, leading to preferential carbon-phosphorus bond cleavage under certain nucleophilic conditions [4]. This phenomenon has been extensively studied through density functional theory calculations, which reveal that sequential chlorine substitution on methyl phosphonates increases the stability of transition states and intermediates that facilitate phosphorus-carbon bond cleavage [4].

The synthetic approach requires careful consideration of reaction parameters, including temperature control, solvent selection, and the order of reagent addition [1]. The process typically involves the initial formation of a phosphorus-chlorine intermediate, followed by nucleophilic attack to establish the desired carbon-phosphorus bond [5]. The reaction mechanism proceeds through a series of well-defined steps that can be optimized to maximize yield and selectivity [1].

Comparison of Halomethylation Techniques Using Phosphorus Trichloride vs. Chloromethyl Chlorosulfonate Precursors

The choice of halomethylation precursor significantly impacts both the reaction outcome and the overall synthetic efficiency [1]. Phosphorus trichloride-based methodologies have been extensively developed, offering direct access to phosphorus-carbon bonds through controlled nucleophilic displacement reactions [5]. The use of phosphorus trichloride as a precursor allows for the formation of intermediate dichlorophosphine compounds, which can subsequently undergo further substitution reactions [5].

Precursor TypeReaction Temperature (°C)Yield Range (%)Reaction Time (hours)Selectivity
Phosphorus Trichloride70-10255-702-3High
Chloromethyl Chlorosulfonate20-4065-851-2Moderate
Mixed Precursor Systems50-8070-901.5-2.5High

The phosphorus trichloride methodology involves the initial formation of tertiary-butyl dichlorophosphine through reaction with Grignard reagents [5]. This intermediate can be isolated and purified, with boiling points ranging from 70-72°C at 13 mmHg to 100-102°C at 48 mmHg [5]. The reaction yields typically range from 55-70%, with the process requiring careful control of reaction conditions to prevent decomposition [5].

Chloromethyl chlorosulfonate precursors offer an alternative approach that operates under milder conditions [6]. These systems can be employed in aqueous-organic biphasic systems, where the chloromethyl functionality is introduced through phase-transfer catalysis mechanisms [6]. The reaction proceeds through the formation of intermediate chloromethyl phosphate derivatives, which can be subsequently transformed to the desired phosphonate products [6].

Research has shown that the choice between these precursor systems depends on the specific substitution pattern desired and the compatibility with other functional groups present in the molecule [1]. The phosphorus trichloride approach provides better control over stereochemistry but requires more stringent reaction conditions [5]. In contrast, chloromethyl chlorosulfonate systems offer improved operational simplicity but may result in lower selectivity for certain substitution patterns [6].

Phase-Transfer Catalysis Optimization in Biphasic Systems

Phase-transfer catalysis has emerged as a powerful tool for optimizing nucleophilic displacement reactions in the synthesis of chloromethyl phosphonates [7] [8]. The technique involves the use of quaternary ammonium or phosphonium salts to facilitate the transfer of reactive anions from the aqueous phase to the organic phase, where they can participate in nucleophilic substitution reactions [8].

The fundamental principle of phase-transfer catalysis relies on the ability of the catalyst to transport anions across the phase boundary [8]. In the context of chloromethyl phosphonate synthesis, this mechanism enables the use of aqueous nucleophiles while maintaining the organic-soluble phosphonate precursors in the organic phase [7]. The reaction proceeds through the formation of an ion pair between the phase-transfer catalyst and the nucleophile, which then migrates to the organic phase where displacement occurs [8].

Optimization studies have revealed that the choice of phase-transfer catalyst significantly influences both reaction rate and product selectivity [9]. Hexadecyltributylphosphonium bromide has been shown to provide excellent catalytic activity, enhancing reaction rates by several thousand-fold compared to uncatalyzed systems [8]. The catalyst loading typically ranges from 1-10 mole percent, with higher loadings providing faster reaction rates but potentially leading to increased side product formation [7].

Catalyst TypeLoading (mol%)Reaction Rate EnhancementSelectivity (%)Optimal pH Range
Tetrabutylammonium bromide5-10500-1000x85-908-10
Hexadecyltributylphosphonium bromide1-51000-5000x90-959-11
Benzyltriethylammonium chloride3-8200-800x80-857-9

The biphasic system requires careful optimization of solvent composition, pH, and temperature to achieve maximum efficiency [9]. The organic phase typically consists of dichloromethane or chloroform, while the aqueous phase contains the nucleophilic reagent and appropriate buffer systems [7]. The pH of the aqueous phase must be maintained within a narrow range to ensure optimal catalyst activity while preventing decomposition of the phosphonate substrate [9].

Temperature control is crucial for maintaining phase-transfer catalyst stability and preventing thermal decomposition of the chloromethyl functionality [7]. Most systems operate effectively at temperatures between 20-60°C, with higher temperatures providing faster reaction rates but potentially leading to decreased selectivity [9]. The reaction progress can be monitored through periodic sampling and analysis of both phases to determine conversion and product distribution [7].

Novel Phosphorylation Pathways for Asymmetric Derivative Construction

The development of asymmetric phosphorylation pathways represents a significant advancement in the synthesis of chiral chloromethyl phosphonate derivatives [10]. These methodologies enable the construction of enantiomerically enriched compounds through the strategic use of chiral catalysts and auxiliary systems [11]. The asymmetric approach is particularly valuable for the preparation of biologically active compounds where stereochemical control is essential [12].

The phosphorylation reaction proceeds through the formation of chiral phosphorus centers, which can be controlled through the use of appropriate chiral inducing elements [11]. The reaction mechanism involves the coordination of the phosphonate substrate to a chiral catalyst, followed by stereoselective nucleophilic attack to establish the desired configuration [10]. The stereochemical outcome is determined by the steric and electronic environment created by the chiral catalyst system [11].

Research has demonstrated that the choice of chiral auxiliary significantly impacts both the yield and enantiomeric excess of the resulting products [12]. The use of chiral amines, amino alcohols, and other nitrogen-containing compounds as auxiliaries has been extensively studied [12]. These systems can provide enantiomeric excesses ranging from 70-99%, depending on the specific substrate and reaction conditions employed [12].

Trimethyloxonium Tetrafluoroborate-Mediated Simultaneous Derivatization Approaches

Trimethyloxonium tetrafluoroborate has emerged as a highly effective reagent for the simultaneous derivatization of phosphonic acids and their derivatives [13] [14]. This reagent, with the formula [(CH₃)₃O]⁺[BF₄]⁻, serves as a powerful methylating agent that can convert phosphonic acids to their corresponding methyl esters under mild conditions [13]. The reaction proceeds rapidly at ambient temperature, typically requiring only one hour for complete conversion [14].

The mechanism of trimethyloxonium tetrafluoroborate-mediated derivatization involves the electrophilic attack of the oxonium ion on the phosphonic acid substrate [13]. The reaction proceeds through the formation of a phosphonate ester intermediate, which rapidly undergoes further methylation to yield the fully derivatized product [14]. The process is highly selective for phosphonic acid functionalities, with minimal interference from other functional groups [15].

Substrate TypeReaction Time (hours)Conversion (%)Product Selectivity (%)Optimal Solvent
Ethyl methylphosphonate1-295-9892-95Dichloromethane
Chloromethylphosphonic acid1-390-9588-92Dichloromethane
Mixed phosphonate systems2-485-9285-90Dichloromethane

The simultaneous derivatization approach offers several advantages over traditional methylation methods [14]. The reaction can be performed under ambient conditions, eliminating the need for elevated temperatures or pressures [15]. The reagent is stable under the reaction conditions and does not produce interfering byproducts that complicate product isolation [14]. The trimethyloxonium tetrafluoroborate settles to the bottom of the reaction mixture due to its insolubility in the organic solvent, facilitating easy separation [15].

Optimization studies have shown that dichloromethane is the ideal solvent for these transformations [14]. The reaction proceeds efficiently even at low analyte concentrations, with successful derivatization achieved at concentrations as low as 10 micrograms per milliliter [15]. The method has been successfully applied to the simultaneous methylation of complex mixtures containing multiple phosphonic acid derivatives [14].

The reaction mechanism involves the initial protonation of the phosphonic acid, followed by nucleophilic attack by the trimethyloxonium ion [13]. The resulting methylated product is stable under the reaction conditions and can be isolated in high purity [14]. The method has been validated for the analysis of various phosphonate derivatives, including those related to chemical warfare agent degradation products [15].

Transition Metal-Catalyzed Carbon-Phosphorus Bond Formation Mechanisms

Transition metal catalysis has revolutionized the field of carbon-phosphorus bond formation, providing access to complex phosphonate structures through highly selective and efficient processes [16] [17]. The use of palladium catalysts has been particularly successful in enabling the formation of carbon-phosphorus bonds through various mechanistic pathways [16] [18]. These catalytic systems operate through well-defined oxidative addition, transmetalation, and reductive elimination sequences [17].

The palladium-catalyzed carbon-phosphorus bond formation mechanism involves several key steps [18]. The initial oxidative addition of the organic substrate to the palladium center forms a palladium(II) intermediate [16]. This intermediate then undergoes transmetalation with the phosphorus nucleophile, followed by reductive elimination to form the desired carbon-phosphorus bond and regenerate the palladium(0) catalyst [17]. The stereochemical outcome of the reaction is determined by the specific geometry of the palladium intermediates [18].

Catalyst SystemTemperature (°C)Yield Range (%)Reaction Time (hours)Selectivity
Palladium(0) complexes80-12070-904-8High
Palladium(II) precatalysts60-10065-856-12Moderate
Nickel-based systems100-14060-808-16Variable

The mechanism of palladium-catalyzed decarbonylative phosphorylation has been extensively studied through computational methods [17] [18]. Density functional theory calculations reveal that the reaction proceeds through a complex series of steps involving coordination sphere interactions [18]. The second coordination sphere plays a crucial role in determining the reaction pathway, with ion pair and hydrogen bonding interactions significantly influencing the outcome [17].

The catalytic cycle begins with the coordination of the amide substrate to the palladium center, followed by carbon-carbon bond activation and decarbonylation [18]. The resulting palladium-acyl intermediate then undergoes phosphorylation through nucleophilic attack by the phosphorus reagent [17]. The final step involves reductive elimination to form the carbon-phosphorus bond and regenerate the active catalyst [18].

Quantum dot-based photocatalytic systems have also been developed for carbon-phosphorus bond formation [19]. These systems operate through the generation of phosphorus-centered radicals under visible light irradiation [19]. The cadmium selenide quantum dots serve as both photosensitizers and catalysts, enabling the direct coupling of carbon-hydrogen bonds with phosphorus-hydrogen bonds [19]. The reaction proceeds through radical-radical coupling mechanisms, producing hydrogen gas as a byproduct [19].

Ethyl methyl (chloromethyl)phosphonate serves as a critical synthetic intermediate in the development of phosphonoxymethyl prodrug activation systems. These systems represent a sophisticated approach to enhancing drug bioavailability through the strategic masking of charged phosphonate functionalities. The fundamental mechanism involves the temporary protection of phosphonate groups using ester moieties, which are subsequently cleaved by cellular enzymes to release the active pharmaceutical ingredient [1] [2].

The phosphonoxymethyl prodrug strategy has emerged as particularly valuable for nucleotide analog compounds, where the highly charged nature of phosphonate groups significantly limits cellular permeability [3]. Ethyl methyl (chloromethyl)phosphonate contributes to this system by providing the chloromethyl functionality necessary for coupling reactions with nucleoside bases, ultimately enabling the formation of bioactivatable ester linkages [4] [5].

The activation mechanism of phosphonoxymethyl prodrugs involves a sequential process beginning with enzymatic hydrolysis of the carboxylate ester by cellular peptidases or esterases [6]. This initial cleavage generates a carboxylate group that spontaneously attacks the phosphorus center, resulting in phenol release and formation of a five-membered mixed anhydride cyclic intermediate [6]. Water subsequently attacks this intermediate exclusively at the phosphorus center, as demonstrated through oxygen-18 labeling experiments and phosphorus-31 nuclear magnetic resonance spectroscopy studies [6].

Structural Modifications for Enhanced Bioavailability Profiles

Structural modifications of ethyl methyl (chloromethyl)phosphonate derivatives have been extensively investigated to optimize bioavailability profiles in phosphonate prodrug systems. The most significant advancement involves the incorporation of alkoxymethyl protecting groups, particularly pivaloyloxymethyl and isopropoxycarbonyloxymethyl moieties, which dramatically improve oral absorption characteristics [3] [2].

The pivaloyloxymethyl modification strategy has demonstrated remarkable success in clinical applications. When applied to acyclic nucleoside phosphonates containing the chloromethyl phosphonate framework, these modifications can increase bioavailability by up to fifty-fold compared to unprotected compounds [7]. The enhanced permeability results from the temporary masking of negative charges at physiological pH, enabling passive diffusion across biological membranes [8].

Comparative studies have revealed that isopropoxycarbonyloxymethyl modifications provide superior pharmacokinetic properties compared to pivaloyloxymethyl analogs in certain applications [3]. The isopropoxycarbonyloxymethyl approach offers improved plasma stability while maintaining efficient intracellular activation, making it particularly suitable for compounds requiring extended circulation times [2].

Alternative ester modifications have been explored to fine-tune bioavailability profiles. Hexadecyloxypropyl esters have shown promise for compounds requiring enhanced lipophilicity, with some weakly active acyclic nucleoside phosphonates displaying significant antiviral activity only after lipid modification [9]. These modifications enable intersection with natural metabolic processes at later stages, potentially bypassing rate-limiting initial phosphorylation steps [8].

The optimization of bioavailability through structural modifications must balance several competing factors. Enhanced lipophilicity improves membrane permeability but may compromise aqueous solubility [10]. Additionally, protecting groups must be sufficiently stable to survive gastrointestinal transit while remaining cleavable by cellular enzymes in target tissues [8]. Ethyl methyl (chloromethyl)phosphonate derivatives have proven particularly amenable to these optimization strategies due to their synthetic versatility and compatibility with various protecting group chemistries [11].

Case Study: Antiviral Nucleotide Analog Precursor Systems

The development of antiviral nucleotide analog precursor systems represents one of the most successful applications of ethyl methyl (chloromethyl)phosphonate chemistry in pharmaceutical research. This case study examines the synthesis and clinical implementation of tenofovir and adefovir, two pivotal antiviral agents that exemplify the strategic application of phosphonate prodrug technology [3] [12].

Adefovir, chemically designated as 9-(2-phosphonylmethoxyethyl)adenine, was developed using synthetic methodologies involving ethyl methyl (chloromethyl)phosphonate as a key intermediate [4]. The synthesis employs base-catalyzed condensation of adenine with diethyl (chloroethoxy)methylphosphonate, a derivative closely related to ethyl methyl (chloromethyl)phosphonate [4]. This approach enables the formation of the crucial phosphonylmethoxyethyl linkage that characterizes acyclic nucleoside phosphonates.

The clinical formulation of adefovir required conversion to its dipivoxil prodrug form to achieve adequate oral bioavailability [3]. Adefovir dipivoxil, systematically named bis(pivaloyloxymethyl)-9-(2-phosphonylmethoxyethyl)adenine, demonstrates dramatically improved pharmacokinetic properties compared to the parent compound [3]. Clinical studies have established adefovir dipivoxil as an effective treatment for chronic hepatitis B virus infections, particularly in cases resistant to lamivudine therapy [12].

Tenofovir represents an even more sophisticated application of this chemistry. Designated as (R)-9-(2-phosphonylmethoxypropyl)adenine, tenofovir incorporates a chiral propyl linkage that enhances antiviral potency [3]. The synthesis utilizes similar chloromethyl phosphonate intermediates but incorporates asymmetric synthetic strategies to control stereochemistry [13]. Tenofovir disoproxil fumarate, the clinical prodrug formulation, employs bis(isopropoxycarbonyloxymethyl) protecting groups rather than pivaloyloxymethyl moieties [3].

Mechanism of action studies have revealed that these compounds function as competitive inhibitors of viral DNA polymerases [7]. Tenofovir diphosphate, the active metabolite, exhibits a dissociation constant of 0.18 micromolar against hepatitis B virus polymerase, which is 2.1-fold lower than the natural substrate deoxyadenosine triphosphate [7]. This enhanced binding affinity contributes to the superior antiviral potency observed in clinical applications.

Resistance studies have provided important insights into the structure-activity relationships of these compounds. The N236T mutation in hepatitis B virus polymerase confers three- to four-fold reduced susceptibility to tenofovir, demonstrating the importance of specific molecular interactions in the enzyme active site [7]. Interestingly, the A194T mutation does not significantly affect tenofovir susceptibility, highlighting the selectivity of resistance mechanisms [7].

Comparative efficacy analyses have demonstrated that tenofovir exhibits superior antiviral activity compared to adefovir in both hepatitis B and human immunodeficiency virus infections [12]. In hepatitis B virus-infected patients, tenofovir achieves greater reductions in viral DNA levels and demonstrates more favorable resistance profiles [12]. These clinical advantages can be attributed to the enhanced potency of tenofovir diphosphate and the improved pharmacokinetic properties of the disoproxil prodrug formulation.

Organophosphate-Targeted Molecular Imprinting Applications

Molecular imprinting technology has emerged as a powerful analytical tool for the selective recognition and extraction of organophosphate compounds, with ethyl methyl (chloromethyl)phosphonate serving as both a synthetic precursor and template molecule in these applications. Molecularly imprinted polymers designed for organophosphate recognition exploit the unique chemical properties of phosphonate groups to achieve high selectivity and binding affinity [14] [15].

The fundamental principle underlying organophosphate molecular imprinting involves the formation of complementary binding sites within a polymer matrix through template-directed polymerization [16]. Ethyl methyl (chloromethyl)phosphonate and related phosphonate compounds serve as effective templates due to their ability to form multiple hydrogen bonding interactions with functional monomers during the polymerization process [14].

Selectivity studies have revealed important structure-activity relationships in phosphonate-targeted molecular imprinting [14]. Phosphonic acid templates generally prove less successful compared to carboxylate-functionalized templates, although significant binding can still be achieved [14]. The optimal selectivity is typically observed with pyridine-based functional monomers, while the highest binding affinity is obtained using 2-(dimethylamino)ethyl methacrylate [14].

The choice of functional monomer significantly influences the performance characteristics of organophosphate-targeted molecularly imprinted polymers [15]. Aromatic amine-based monomers such as 2-vinylpyridine and 4-vinylpyridine provide superior selectivity compared to aliphatic amine monomers, although the latter typically exhibit higher binding affinity [14]. This selectivity-affinity trade-off represents a critical consideration in polymer design for specific applications.

Advanced molecular imprinting strategies have been developed to enhance the recognition of phosphorylated compounds [17]. The use of titanium dioxide as a surface functionality on magnetite cores enables oriented assembly of phosphate groups, resulting in highly ordered cavities with improved recognition properties [17]. This oriented imprinting approach can increase binding capacity by five-fold compared to traditional silica-based substrates [17].

Solid-Phase Extraction Systems for Trace Contaminant Detection

Solid-phase extraction systems utilizing molecularly imprinted polymers have demonstrated exceptional performance for the detection of organophosphate contaminants at trace levels. These systems leverage the selective binding properties of imprinted polymers to achieve efficient sample cleanup and analyte concentration prior to instrumental analysis [18] [19] [20].

The development of molecularly imprinted solid-phase extraction cartridges for organophosphate pesticides has achieved remarkable analytical performance metrics [18]. Using diazinon as a template molecule, imprinted polymers have demonstrated recoveries exceeding 90% for spiked drinking water samples at trace concentration levels [21]. The optimal extraction protocol involves conditioning with methanol and water, sample loading at pH 10, washing with acetonitrile-water mixtures, and elution with acidified methanol [21].

Detection limits achieved using molecularly imprinted solid-phase extraction range from 0.02 to 0.05 micrograms per gram for various organophosphate pesticides [18]. These detection limits represent significant improvements compared to conventional extraction methods and approach the sensitivity requirements for regulatory monitoring applications [18]. The method demonstrates excellent linearity across concentration ranges from 0.10 to 2.00 micrograms per gram with correlation coefficients exceeding 0.99 [18].

Multi-residue analysis capabilities have been developed using generalized molecular imprinting approaches [22]. A molecularly imprinted polymer prepared using 4-(dimethoxyphosphorothioylamino)butanoic acid as template demonstrates recognition ability toward nine different organophosphorus pesticides [22]. This approach achieves detection limits ranging from 0.3 to 1.6 micrograms per kilogram in fruit samples with recovery rates between 81% and 105% [22].

Novel polymer formats have been developed to enhance extraction efficiency and environmental sustainability [19]. Molecularly imprinted polymer-coated paper has been produced using azinphos-methyl as a template molecule, with the resulting material demonstrating adsorption capacities ranging from 2.5 to 3.7 milligrams per gram and imprinting factors up to 2.1 [19]. This biodegradable format offers advantages for field applications and reduces environmental impact compared to traditional solid-phase extraction materials.

Optimization studies have identified critical parameters affecting extraction performance [21]. Plackett-Burman experimental design has been employed to evaluate eight factors influencing molecularly imprinted solid-phase extraction performance, including pH, washing solvent composition, and elution conditions [21]. These optimization studies have revealed that pH elevation increases recovery efficiency, with optimal performance achieved at pH 10 [21].

Advanced detection systems have been developed to enhance sensitivity and reduce analysis time [23]. Molecular imprinting-based indirect fluorescence detection strategies enable quantitative analysis of non-fluorescent organophosphate compounds through charge transfer effects [23]. These systems achieve detection limits as low as 0.43 micrograms per liter with analysis times of 20 minutes, making them suitable for on-site environmental monitoring applications [23].

Three-dimensional graphene aerogel-based solid-phase extraction systems represent the latest advancement in organophosphate detection technology [24]. These systems demonstrate excellent linearity between 0.5 and 500 micrograms per liter with correlation coefficients ranging from 0.9990 to 0.9998 [24]. Detection limits range from 0.12 to 0.58 micrograms per liter, with recovery rates between 93.8% and 104.2% [24].

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Exact Mass

172.0056089 g/mol

Monoisotopic Mass

172.0056089 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

Explore Compound Types